molecular formula C25H22N4O3S B2862288 N-(2-phenoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921475-06-1

N-(2-phenoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2862288
CAS RN: 921475-06-1
M. Wt: 458.54
InChI Key: NEAOJDCKMHMCCC-UHFFFAOYSA-N
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Description

N-(2-phenoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, also known as PTU, is a synthetic compound that has been widely used in scientific research. PTU belongs to the class of thiazolidinedione compounds and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activities

A novel series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, synthesized using C-C coupling methodology, displayed significant urease inhibitory activity, surpassing the standard used in the assays. Molecular docking studies suggested that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, indicating their potential in biochemical applications involving urease inhibition (Gull et al., 2016).

Chemoselective Synthesis

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drug synthesis, was optimized using immobilized lipase as a catalyst. This study provides insights into enzymatic acetylation processes, relevant for the synthesis of pharmaceutical intermediates and the development of green chemistry methodologies (Magadum & Yadav, 2018).

Antimicrobial Activity

2-Substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives demonstrated promising antimicrobial activity against various plant fungi and bacterial strains. This highlights the potential of such compounds in agricultural and medical applications to combat microbial infections (Liao et al., 2017).

Pharmacological Evaluation

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were synthesized and evaluated as glutaminase inhibitors, showing potential in cancer therapy by inhibiting tumor growth in vitro and in vivo. This research contributes to the development of novel cancer treatments by targeting metabolic pathways (Shukla et al., 2012).

Optoelectronic Properties

The synthesis and characterization of thiazole-containing monomers for conducting polymers explored their optoelectronic properties, indicating potential applications in electronic and photovoltaic devices. This work contributes to the advancement of materials science in developing new functional materials for electronic applications (Camurlu & Guven, 2015).

properties

IUPAC Name

2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S/c1-17-8-7-9-18(14-17)26-24(31)29-25-27-19(16-33-25)15-23(30)28-21-12-5-6-13-22(21)32-20-10-3-2-4-11-20/h2-14,16H,15H2,1H3,(H,28,30)(H2,26,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAOJDCKMHMCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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